2-(3-Oxobutan-2-yl)phenyl methylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxobutan-2-yl)phenyl methylcarbamate typically involves the formal condensation of 2-sec-butylphenol with methylcarbamic acid . This reaction is catalyzed by various reagents under controlled conditions to ensure the formation of the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxobutan-2-yl)phenyl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted carbamate esters.
Scientific Research Applications
2-(3-Oxobutan-2-yl)phenyl methylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving acetylcholine dysregulation.
Mechanism of Action
The primary mechanism of action of 2-(3-Oxobutan-2-yl)phenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly effective in disrupting the nervous systems of insects, making it a potent insecticide .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more toxic carbamate insecticide used in different agricultural applications.
Propoxur: A carbamate insecticide with a broader spectrum of activity.
Uniqueness
2-(3-Oxobutan-2-yl)phenyl methylcarbamate is unique in its specific application against Hemipteran pests and its relatively moderate toxicity to humans compared to other carbamate insecticides . Its chemical structure allows for effective pest control while minimizing environmental impact.
Properties
CAS No. |
61005-13-8 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
[2-(3-oxobutan-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H15NO3/c1-8(9(2)14)10-6-4-5-7-11(10)16-12(15)13-3/h4-8H,1-3H3,(H,13,15) |
InChI Key |
PVAXWBFOTMDAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(=O)NC)C(=O)C |
Origin of Product |
United States |
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